6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
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Overview
Description
Fmoc-Lys(IvDde)-OH is a compound widely used in the field of peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (IvDde) group. The Fmoc group protects the amino group of lysine, while the IvDde group protects the side chain amino group. This dual protection allows for selective deprotection and modification during peptide synthesis, making Fmoc-Lys(IvDde)-OH a valuable tool in the creation of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(IvDde)-OH typically involves the protection of lysine with the Fmoc and IvDde groups. The process begins with the protection of the α-amino group of lysine using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The ε-amino group of lysine is then protected with the IvDde group by reacting the Fmoc-Lysine with IvDde-Cl (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Fmoc-Lys(IvDde)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are of industrial grade, and the reactions are carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(IvDde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the IvDde group can be removed using hydrazine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with activated carboxyl groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; 2% hydrazine in DMF for IvDde removal.
Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt) are commonly used for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides and proteins with specific sequences and modifications
Scientific Research Applications
Fmoc-Lys(IvDde)-OH has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins with high precision.
Biology: Facilitates the study of protein-protein interactions, enzyme-substrate interactions, and the development of peptide-based probes and sensors.
Medicine: Plays a role in the development of peptide-based drugs, vaccines, and diagnostic tools. It is used to create peptides with therapeutic potential, such as antimicrobial peptides and cancer vaccines.
Industry: Employed in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering.
Mechanism of Action
The mechanism of action of Fmoc-Lys(IvDde)-OH is primarily related to its role in peptide synthesis The Fmoc group protects the α-amino group of lysine, preventing unwanted reactions during peptide chain elongation The IvDde group protects the ε-amino group, allowing for selective modification of the lysine side chain
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(IvDde)-OH but uses the tert-butyloxycarbonyl (Boc) group for side chain protection.
Fmoc-Lys(Mtt)-OH: Uses the 4-methyltrityl (Mtt) group for side chain protection.
Fmoc-Lys(Dde)-OH: Uses the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group for side chain protection.
Uniqueness
Fmoc-Lys(IvDde)-OH is unique due to the IvDde group’s selective deprotection properties, which allow for orthogonal protection strategies in peptide synthesis
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJUCZESVFWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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